
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., nickel, palladium). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other similar compounds, such as:
1H-1,2,4-Triazol-5-amine: This compound has a similar triazole ring structure but lacks the ethyl and methyl substituents.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound contains a carboxylate group instead of the propan-1-amine moiety.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H16N4 |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-4-6(9)8-10-7(5-2)11-12(8)3/h6H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
RVRWGWCZFNYVDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)C(CC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid](/img/structure/B13535993.png)
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride](/img/structure/B13535994.png)
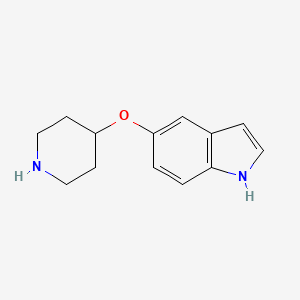
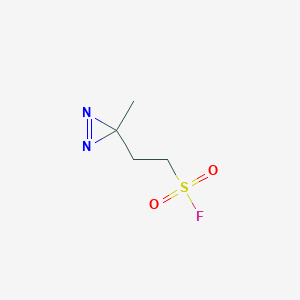
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)

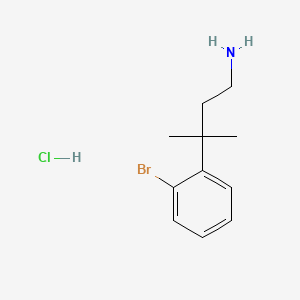

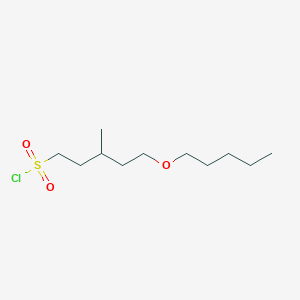
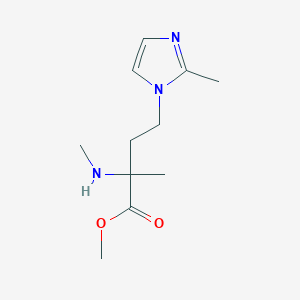


![7-Chloro-4-(2-{[4-(1h-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline](/img/structure/B13536045.png)
![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)
